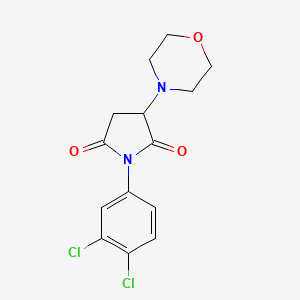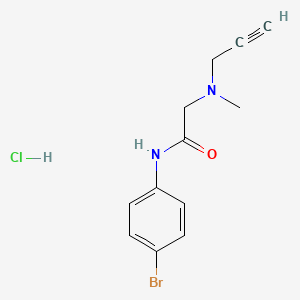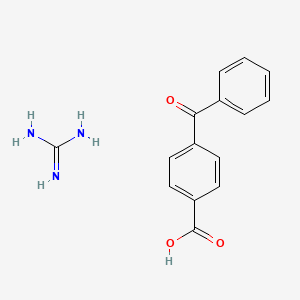
1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as DMPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure that makes it a promising candidate for a wide range of applications, including drug discovery, neuroscience research, and materials science.
Wirkmechanismus
The mechanism of action of 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act as an antagonist at the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the activity of this receptor, 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione may help to protect neurons from damage and prevent the development of neurodegenerative diseases.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects in animal models. These include the ability to improve cognitive function, reduce inflammation, and protect against oxidative stress. 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has also been shown to have anxiolytic and antidepressant effects, which could make it a promising candidate for the treatment of mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione for use in scientific research is its unique structure, which makes it a versatile molecule that can be modified in a variety of ways to produce new compounds with different properties. However, one limitation of 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione. One area of interest is in the development of new drugs for the treatment of neurological disorders. Another area of potential research is in the development of new materials with unique properties, such as self-healing materials or materials with enhanced mechanical properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione and its potential applications in a variety of fields.
Synthesemethoden
The synthesis of 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione typically involves a multi-step process that begins with the reaction of 3,4-dichlorophenylacetic acid with morpholine to form the corresponding amide. This amide is then cyclized to form the pyrrolidinedione ring, which is subsequently chlorinated to produce 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione. The synthesis of 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione requires careful control of reaction conditions and purification steps to ensure the production of a high-purity product.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been studied extensively for its potential applications in scientific research. One area of particular interest is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to have potential as a neuroprotective agent, which could help to prevent or slow the progression of these diseases.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c15-10-2-1-9(7-11(10)16)18-13(19)8-12(14(18)20)17-3-5-21-6-4-17/h1-2,7,12H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQAFZYXHUPSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-morpholin-4-ylazolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(diethylamino)ethyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5112982.png)
![ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate](/img/structure/B5112989.png)
![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112998.png)
![1-[2-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-4-piperidinol](/img/structure/B5113013.png)

![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5113033.png)


![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide](/img/structure/B5113051.png)
![1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5113056.png)
![3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone](/img/structure/B5113062.png)

![N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5113070.png)
![4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde](/img/structure/B5113072.png)